
Tofisopam mechanism of action PDE10A
inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tofisopam

CAS No.: 22345-47-7

Cat. No.: S545532

Get Quote

Mechanism of Action: PDE Inhibition

Unlike classical 1,4-benzodiazepines, tofisopam does not bind to the benzodiazepine site on the GABA-A

receptor [1] [2]. Its primary identified mechanism is the selective inhibition of several phosphodiesterase

(PDE) enzymes, which are responsible for breaking down the intracellular second messengers cyclic AMP

(cAMP) and cyclic GMP (cGMP) [1] [3].

The table below summarizes the affinity of tofisopam for various PDE isoenzymes, expressed as the half-

maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher affinity.

PDE Isoenzyme IC50 (μM) Primary Substrate

PDE4A1 0.42 cAMP [1] [3] [2]

PDE10A1 0.92 cAMP & cGMP [1] [3] [2]

PDE3 1.98 cAMP & cGMP [1] [3]

PDE2A3 2.11 cAMP & cGMP [1] [3]
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This multi-target inhibition profile, particularly the combined action on PDE4, PDE10, and PDE2, is

proposed to underlie its investigated use in treating the negative symptoms of psychosis [1]. The diagram

below illustrates the core signaling pathway affected by tofisopam's PDE inhibition.
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Tofisopam inhibits PDE enzymes, leading to increased levels of cAMP and enhanced downstream signaling.

Key Experimental Evidence and Protocols
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The primary evidence for tofisopam's mechanism comes from a 2010 study by Rundfeldt et al., which

combined a screen for PDE interaction with an in vivo behavioral test [1] [3].

Detailed Experimental Protocol: PDE Inhibition Screen

The following methodology was used to determine tofisopam's affinity for various PDE isoenzymes [1]:

Assay Principle: The assay was based on IMAP Technology, which uses fluorescence polarization

(FP) detection. The binding reagent binds with high affinity to the phosphate group on the nucleotide
monophosphate (e.g., AMP) generated when PDE cleaves a fluorescently-labeled cyclic nucleotide

(cAMP or cGMP). This binding causes a change in the molecule's motion, resulting in an increase in
the measured FP value. Inhibitor activity reduces the FP signal.

Enzymes: The screen used human recombinant proteins for multiple PDE isoenzymes, including
PDE-1A3, PDE-2A3, PDE-3A, PDE-4A1, PDE-5, PDE-6C, PDE-8A1, PDE-9A1, PDE-10A1, and

PDE-11A1.
Compound Preparation: Tofisopam was dissolved in DMSO and then diluted in assay buffer, with a

final DMSO concentration of 0.1%.
Screening Process:

Single-Point Assay: Initial screening at a single high concentration (10,000 nM) to identify
enzymes where inhibition was greater than 50%.

IC50 Determination: For hits from the initial screen (PDE-2A3, PDE-3A, PDE-4A1, and PDE-
10A1), a full 8-point dose-response assay was performed to calculate the half-maximal

inhibitory concentration (IC50). Reactions for IC50 determination were carried out in triplicate.

In Vivo Model for Negative Symptoms of Psychosis

The study also evaluated tofisopam's effect in a mouse model relevant to the negative symptoms of

schizophrenia (avolition) [1]:

Model Induction: A state of avolition was induced in male Albino Swiss mice by repeated
administration of the NMDA receptor antagonist dizocilpine (MK-801) at 0.2 mg/kg intraperitoneally

(i.p.).
Intervention: Tofisopam (50 mg/kg i.p.) was administered in parallel to the repeated dizocilpine

doses.
Behavioral Test: The forced swim test was used as the outcome measure. Dizocilpine treatment

prolongs immobility, which is considered a model for avolition. Tofisopam was shown to ameliorate
this dizocilpine-induced effect.
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Therapeutic Implications and Research Directions

Tofisopam's unique pharmacology positions it as an interesting candidate for several therapeutic areas.

Antipsychotic Potential: The activity in the dizocilpine-induced avolition model, combined with its

PDE10A and PDE4 inhibitory action, suggests potential utility as an adjuvant treatment for
psychosis, with a specific focus on negative symptoms [1] [3]. This is a significant area of unmet

medical need, as current antipsychotics are often ineffective for these symptoms.
Anxiolytic without Sedation: Tofisopam is an effective anxiolytic that, in contrast to classical

benzodiazepines, lacks sedative, motor-impairing, and amnestic properties [1] [4]. This superior
tolerability profile is a major advantage and is consistent with its non-GABAergic mechanism.

Drug Repositioning: The D-enantiomer of tofisopam, dextofisopam, has been investigated in
Phase II clinical trials for the treatment of irritable bowel syndrome (IBS), showing moderate

efficacy [5] [2].

Conclusion for Researchers

Tofisopam represents a compelling case of a clinically used drug with a later-elucidated novel mechanism.

Its role as a multi-PDE inhibitor, particularly its action on PDE10A, opens up promising pathways for drug

discovery.

Novel Mechanism: It is a clinically validated template for a non-sedating anxiolytic that acts via PDE
inhibition rather than GABA receptor modulation.

Therapeutic Potential: It is a strong candidate for drug repositioning, especially for addressing the
negative symptoms of schizophrenia.

Safety Consideration: Researchers should note that tofisopam acts as an inhibitor of the liver
enzyme CYP3A4 [5]. This property has the potential to cause clinically significant drug-drug

interactions with co-administered medications that are metabolized by this pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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